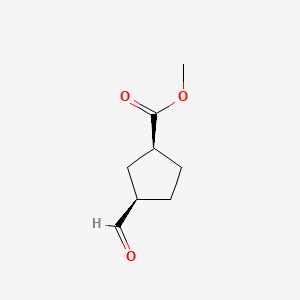

methyl (1S,3R)-3-formylcyclopentane-1-carboxylate

Vue d'ensemble

Description

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate is an organic compound with a unique structure characterized by a cyclopentane ring substituted with a formyl group and a carboxylate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3R)-3-formylcyclopentane-1-carboxylate can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to yield the desired product with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Methyl (1S,3R)-3-carboxylcyclopentane-1-carboxylate.

Reduction: Methyl (1S,3R)-3-hydroxymethylcyclopentane-1-carboxylate.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes

Mécanisme D'action

The mechanism of action of methyl (1S,3R)-3-formylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (1S,3S)-3-formylcyclopentane-1-carboxylate: A diastereomer with different stereochemistry.

Methyl (1R,3R)-3-formylcyclopentane-1-carboxylate: Another diastereomer with distinct properties.

Methyl (1R,3S)-3-formylcyclopentane-1-carboxylate: Yet another diastereomer with unique characteristics.

Uniqueness

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems .

Activité Biologique

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate is a chiral organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications in various fields of research.

Overview of the Compound

This compound has the chemical formula and features a cyclopentane ring with a formyl group and a carboxylate ester. Its unique stereochemistry contributes to its reactivity and interactions with biological systems.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including:

- Using L-aspartic acid : This method involves hydrogenation, hydrolysis, and cyclization steps to yield the desired product with high enantioselectivity.

- Reaction with ethyl (dimethylamino)sulfonium ylide : This approach utilizes strong bases to produce the compound from 3,5-dimethylcyclopent-2-enone.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm the identity and purity of the compound.

Biological Properties

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory effects : Studies have shown that this compound can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Anti-tumor activity : Preliminary investigations indicate that it may have cytotoxic effects on certain cancer cell lines.

- Antimicrobial properties : The compound has demonstrated activity against various microbial strains, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Anti-tumor | Cytotoxic effects on cancer cell lines |

| Antimicrobial | Activity against various microbial strains |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme inhibition : It has been reported to interact with enzymes such as acetylcholinesterase and monoamine oxidase, potentially modulating their activity.

- Influence on biochemical pathways : By acting as an inhibitor or activator in metabolic pathways, it can alter cellular responses relevant to inflammation and tumor progression .

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of this compound:

-

Anti-inflammatory Study :

- A study demonstrated that the compound reduced levels of TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential role in managing inflammatory responses.

-

Anti-cancer Research :

- In vitro studies revealed that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis. Its applications extend to:

- Pharmaceuticals : Investigated as a precursor for developing new anti-inflammatory and anti-cancer drugs.

- Agrochemicals : Potential use in synthesizing pesticides or herbicides due to its biological activity.

- Cosmetics : Explored for incorporation into formulations due to its antimicrobial properties .

Limitations and Future Directions

Despite its promising biological activities, this compound faces challenges such as:

- Potency : Its relatively low potency necessitates the development of more effective analogs.

- Safety Concerns : High doses have been associated with liver damage and kidney dysfunction in animal studies.

Future research should focus on optimizing its structure for enhanced efficacy and exploring additional therapeutic applications across various fields .

Propriétés

IUPAC Name |

methyl (1S,3R)-3-formylcyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)7-3-2-6(4-7)5-9/h5-7H,2-4H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVYLYFSTLOVFO-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H](C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514188 | |

| Record name | Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65553-68-6 | |

| Record name | Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.